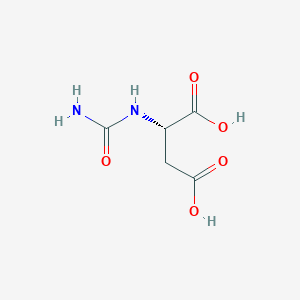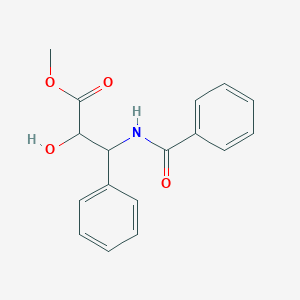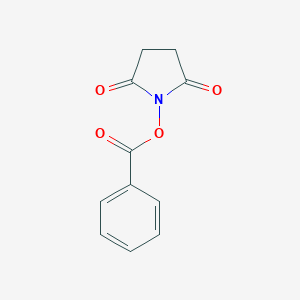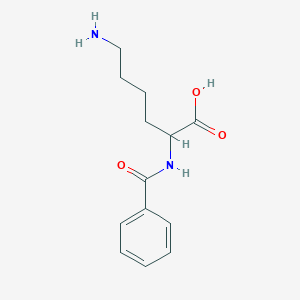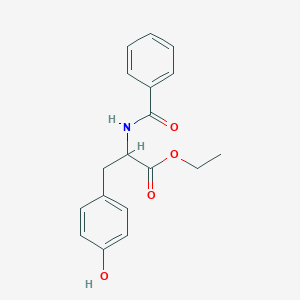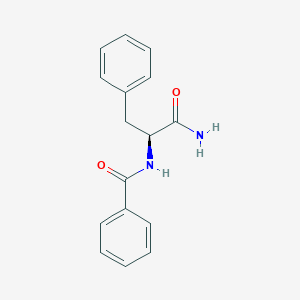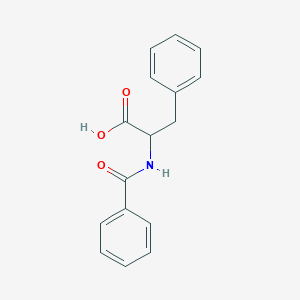
Benzoyl-dl-phenylalanine
Vue d'ensemble
Description
Benzoyl-dl-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group .
Synthesis Analysis
The synthesis of Benzoyl-dl-phenylalanine can be achieved through various methods. One such method involves the use of aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The molecular formula of Benzoyl-dl-phenylalanine is C16H15NO3 . Its molecular weight is 269.2952 . The IUPAC Standard InChI is InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 .Chemical Reactions Analysis
Benzoyl-dl-phenylalanine is a photoreactive amino acid . When this peptide was photolyzed at 350 nm in a 1:1 molar ratio with calmodulin in the presence of 500 pM CaCL, 70% of the calmodulin was derivatized .Physical And Chemical Properties Analysis
Benzoyl-dl-phenylalanine has a molecular weight of 269.30 . Its physical state at 20 degrees Celsius is solid .Applications De Recherche Scientifique
1. Photolabeling of Calmodulin with a Synthetic Calmodulin-Binding Peptide
- Application Summary : Benzoyl-dl-phenylalanine is used as a photoreactive amino acid analog in the study of calmodulin, a protein that plays a crucial role in cellular processes. The compound is incorporated into synthetic peptides using solid-phase techniques .
- Methods of Application : Benzoyl-dl-phenylalanine is substituted in place of tryptophan in a 17-residue calmodulin-binding peptide. The peptide is then photolyzed at 350 nm in a 1:1 molar ratio with calmodulin in the presence of 500 µM CaCl2 .
- Results : The substitution did not measurably affect the affinity of the peptide for calmodulin. When the peptide was photolyzed, 70% of the calmodulin was derivatized .
2. Biosynthesis of L-Phenylalanine from Inexpensive Aromatic Precursors
- Application Summary : Benzoyl-dl-phenylalanine is used in the development of an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors, such as benzaldehyde or benzyl alcohol .
- Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The process also opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
3. Photolabeling of Calmodulin with a Synthetic Calmodulin-Binding Peptide
- Application Summary : Benzoyl-dl-phenylalanine is used as a photoreactive amino acid analog in the study of calmodulin, a protein that plays a crucial role in cellular processes. The compound is incorporated into synthetic peptides using solid-phase techniques .
- Methods of Application : Benzoyl-dl-phenylalanine is substituted in place of tryptophan in a 17-residue calmodulin-binding peptide. The peptide is then photolyzed at 350 nm in a 1:1 molar ratio with calmodulin in the presence of 500 µM CaCl2 .
- Results : The substitution did not measurably affect the affinity of the peptide for calmodulin. When the peptide was photolyzed, 70% of the calmodulin was derivatized .
4. Biosynthesis of L-Phenylalanine from Inexpensive Aromatic Precursors
- Application Summary : Benzoyl-dl-phenylalanine is used in the development of an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors, such as benzaldehyde or benzyl alcohol .
- Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The process also opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
3. Photolabeling of Calmodulin with a Synthetic Calmodulin-Binding Peptide
- Application Summary : Benzoyl-dl-phenylalanine is used as a photoreactive amino acid analog in the study of calmodulin, a protein that plays a crucial role in cellular processes. The compound is incorporated into synthetic peptides using solid-phase techniques .
- Methods of Application : Benzoyl-dl-phenylalanine is substituted in place of tryptophan in a 17-residue calmodulin-binding peptide. The peptide is then photolyzed at 350 nm in a 1:1 molar ratio with calmodulin in the presence of 500 µM CaCl2 .
- Results : The substitution did not measurably affect the affinity of the peptide for calmodulin. When the peptide was photolyzed, 70% of the calmodulin was derivatized .
4. Biosynthesis of L-Phenylalanine from Inexpensive Aromatic Precursors
- Application Summary : Benzoyl-dl-phenylalanine is used in the development of an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors, such as benzaldehyde or benzyl alcohol .
- Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
- Results : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The process also opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
Safety And Hazards
Orientations Futures
In the future, the efficiency of L-phenylalanine production from benzyl alcohol can be further optimized by screening and evolving target enzymes with higher activity . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .
Propriétés
IUPAC Name |
2-benzamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKISZUVEBESJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311364 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-dl-phenylalanine | |
CAS RN |
2901-76-0, 93059-41-7, 2566-22-5 | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2901-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167264 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


